molecular formula C24H26BrPSi B044521 (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide CAS No. 42134-49-6

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Cat. No. B044521
CAS RN: 42134-49-6
M. Wt: 453.4 g/mol
InChI Key: PBSHVEOONSKWJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phosphonium salts are synthesized through the reaction of phosphines with alkyl halides or through bromination processes. For instance, the synthesis of related phosphonium salts involves the reaction of triphenylphosphine with alkyl halides under specific conditions, leading to compounds with potential as brominating agents or catalysts in organic synthesis (Nokhbeh et al., 2020) (Karami et al., 2019).

Molecular Structure Analysis

The molecular structure of phosphonium salts, including crystal packing structures and intermolecular interactions, can be determined using techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis. These methods reveal the crystalline structure and the significant role of C-H...π interactions in stabilizing the molecular architecture (Nokhbeh et al., 2019).

Chemical Reactions and Properties

Phosphonium salts participate in a variety of chemical reactions, serving as intermediates in organic synthesis. They can act as brominating agents for double bonds and phenolic rings, demonstrating their utility in functional group transformations. Their solubility in organic solvents and thermal stability make them versatile reagents in synthetic chemistry (Nokhbeh et al., 2020).

Physical Properties Analysis

The physical properties of phosphonium salts, such as their solubility in various organic solvents, thermal stability, and crystal packing, are crucial for their application in organic synthesis. Differential scanning calorimetry, thermogravimetric analysis, and differential thermal analysis are among the techniques used to characterize these properties, indicating the salts' stability and suitability for various reactions (Nokhbeh et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic activity of phosphonium salts, are determined by their molecular structure. These salts are known for their role as catalysts in the synthesis of complex organic molecules, indicating their importance in facilitating a wide range of chemical transformations (Karami et al., 2019).

Scientific Research Applications

  • Efficient Preparation of Retinal Isomers : This compound aids in the efficient preparation of 9-Z-11-methylretinal and its isomers (Dawadi, Verhoeven, & Lugtenburg, 2011).

  • Chemoselective Ring Opening of Epoxides : It is used for the chemoselective ring opening of epoxides to bromohydrins, while preserving ketal, benzyloxymethoxy, and trimethylsilyl ether functionality (Afonso, Vieira, & Motherwell, 2000).

  • Bromodifluoromethylation of Alkenes : The compound is utilized as a precursor for the bromodifluoromethylation of alkenes under visible-light photoredox conditions (Lin, Ran, Xu, & Qing, 2016).

  • Study of Nucleotides and Nucleosides : Its derivatives aid in understanding the structure of nucleotides, nucleosides, and nucleosid bases (Ivancsics & Zbiral, 1975).

  • Synthesis of Various Compounds : Triphenylphosphine-halomethylenes and -dihalomethylenes, related to this compound, are useful in chemical research for synthesizing a variety of compounds (Seyferth, Heeren, Singh, Grim, & Hughes, 1966).

  • Wittig Olefination Reactions : It is involved in the production of biaryl- and arylhetaryl-carbonylmethylidenephosphoranes, which can undergo Wittig olefination reactions (Thiemann, Umeno, Ohira, Inohae, Sawada, & Mataka, 1999).

  • Brominating Agent : 1,3-Propanediylbis(triphenylphosphonium) monotribromide, related to this compound, serves as a new brominating agent for double bonds and phenolic rings, offering high yield and stability (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).

  • Synthesis of Cyclic Trimers : The condensation with phosphorus trichloride and phosphorus tribromide results in cyclic trimers and ionic forms (Schrödel & Schmidpeter, 1997).

  • Antitumor Compounds : It is a new class of antitumor compounds (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

  • NMR Enantiomeric Analysis : The synthesized triphenylphosphonium salts can be used for enantiomeric purity determination by 31P NMR (Meyer, Uziel, Papini, & Jugé, 2001).

  • Synthesis of Triphenylphosphonium Salts : Protocols for synthesizing substituted phosphonium salts from benzyl alcohols are efficient for acid-sensitive substrates (Chalikidi, Magkoev, Gutnov, Demidov, Uchuskin, Trushkov, & Abaev, 2021).

  • Antitumor Properties : Some phosphonium salts show significant activity in P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

  • Anticholinergic Effects : Some phosphonium salts, including hexyltriphenylphosphonium bromide, have strong anticholinergic effects on Schistosoma mansoni (McAllister, Dotson, Grim, & Hillman, 1980).

  • Preparation of Adherent Films : Its derivatives are used in the preparation of adherent films of poly-p-xylylenes on aluminum by electrolysis (Ross & Kelley, 1967).

  • Synthesis of Functionalized Polyenes : The synthesis of a,w-terminally functionalized polyenes and polyenetriethoxysilanes for preparing self-assembled monolayers on silicon surfaces (Effenberger & Wezstein, 2001).

  • Synthesis of [2]Rotaxanes : The syntheses of two [2]rotaxanes using a threading-followed-by-stoppering approach have potential applications in chemical research (Rowan, Cantrill, & Stoddart, 1999).

properties

IUPAC Name

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHVEOONSKWJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369082
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

CAS RN

42134-49-6
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Citations

For This Compound
28
Citations
HM Sheldrake, C Jamieson, JW Burton - Angewandte Chemie, 2006 - Wiley Online Library
The structures of complex natural products are best confirmed by independent synthesis or X-ray crystallography. Advances in NMR spectroscopy over the last 20 years have greatly …
Number of citations: 71 onlinelibrary.wiley.com
C Mukai, S Yamaguchi, IJ Kim… - Chemical and …, 2001 - jstage.jst.go.jp
Successive treatment of 4, 5-epoxy-5-methyl-7-trimethylsilyl-6-heptyne-1-ol with Co2 (CO) 8 at 0 C and a catalytic amount of BF3· OEt2 at 78 C gave the tetrahydropyran derivatives with …
Number of citations: 14 www.jstage.jst.go.jp
D Amans, L Bareille, V Bellosta… - The Journal of Organic …, 2009 - ACS Publications
An efficient and highly convergent synthesis of the monomeric counterpart of the antitumor-antibiotic marine natural product marinomycin A was achieved by using optically active …
Number of citations: 41 pubs.acs.org
H Yoneyama, F Hikasa, D Fujisue, Y Usami… - …, 2018 - scholar.archive.org
Novel C4-linked triazol C0-, C1-and C2-ribonucleoside phosphoramidites for RNA catalysis probing were synthesized from β-ribofuranosyl-Cn-acetylenes (n= 0–2), which were …
Number of citations: 5 scholar.archive.org
BS Dyson, JW Burton, T Sohn, B Kim… - Journal of the …, 2012 - ACS Publications
Elatenyne is a small dibrominated natural product first isolated from Laurencia elata . The structure of elatenyne was originally assigned as a pyrano[3,2-b]pyran on the basis of NMR …
Number of citations: 107 pubs.acs.org
C García, T Martín, VS Martín - The Journal of Organic Chemistry, 2001 - ACS Publications
The enantioselective synthesis of trans-(+)-laurediol, (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol, and (2S,3S,5S)-5-[(1S)-1-hydroxy-9-decenyl]-2-…
Number of citations: 72 pubs.acs.org
HS Kim, T Kim, J Ahn, H Yun, C Lim… - The Journal of …, 2018 - ACS Publications
The asymmetric total synthesis of the marine natural product (+)-(3E)-pinnatifidenyne was accomplished. The key features of the synthesis involve the construction of an eight-…
Number of citations: 12 pubs.acs.org
Y Al-Gharebawi - 2021 - spiral.imperial.ac.uk
The research presented herein describes a biosynthetically inspired approach to the bromochlorinated 7-, 8- and 9-membered medium ring ethers of the Laurencia species by …
Number of citations: 2 spiral.imperial.ac.uk
HM Sheldrake, C Jamieson, SI Pascu, JW Burton - core.ac.uk
Until the advent of modern spectroscopic techniques in the later part of the 20th century, the structure determination of natural products was a time-consuming process that involved …
Number of citations: 2 core.ac.uk
ED Shepherd, BS Dyson, WE Hak… - The Journal of …, 2019 - ACS Publications
Despite numerous advances in spectroscopic methods through the latter part of the 20th century, the unequivocal structure determination of natural products can remain challenging, …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.